Isovanillin

Catalog No.
S605032
CAS No.
621-59-0
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovanillin

CAS Number

621-59-0

Product Name

Isovanillin

IUPAC Name

3-hydroxy-4-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3

InChI Key

JVTZFYYHCGSXJV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Isovanillin; 3-Hydroxyanisaldehyde; 5-Formylguaiacol; 5-Formyl-2-methoxyphenol; 2-Methoxy-5-formylphenol; NSC 82996

Canonical SMILES

COC1=C(C=C(C=C1)C=O)O

The exact mass of the compound Isovanillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isovanillin (CAS 621-59-0), chemically identified as 3-hydroxy-4-methoxybenzaldehyde, is a specialized aromatic aldehyde and a critical structural isomer of vanillin. In industrial and pharmaceutical procurement, it is primarily sourced as a regioselective synthetic building block rather than a bulk flavoring agent. Its specific substitution pattern—featuring a meta-hydroxyl and para-methoxy group relative to the aldehyde—imparts distinct physicochemical properties, including a significantly higher melting point and lower acidity compared to its more common isomers . These baseline characteristics make isovanillin a required precursor for targeted active pharmaceutical ingredients (APIs) and advanced chemical formulations where precise regiochemical control and thermal stability are non-negotiable.

Attempting to substitute isovanillin with the more abundant vanillin (4-hydroxy-3-methoxybenzaldehyde) systematically fails in targeted chemical synthesis due to fundamental differences in regioselectivity. The reversed positions of the hydroxyl and methoxy groups dictate entirely different directing effects during electrophilic aromatic substitution, meaning vanillin will yield incorrect regioisomers when synthesizing specific target molecules such as quinazoline-based APIs . Furthermore, isovanillin exhibits a pKa of 8.89, making it significantly less acidic than vanillin (pKa 7.38) [1]. This 1.5-unit difference in pKa drastically alters its pH-dependent solubility, rendering generic aqueous extraction, washing, and phase-transfer protocols optimized for vanillin ineffective for isovanillin.

Aqueous Phase Transfer and pH-Dependent Solubility

Isovanillin demonstrates a pKa of 8.89 at 25°C, requiring more strongly alkaline conditions to achieve deprotonation and aqueous solubility compared to vanillin, which has a pKa of 7.38 ,[1]. This 1.51-unit shift means that at physiological or mildly basic pH, isovanillin remains predominantly in its neutral, lipophilic state, whereas vanillin is significantly more ionized.

Evidence DimensionAcidity (pKa)
Target Compound DataIsovanillin: pKa 8.89
Comparator Or BaselineVanillin: pKa 7.38
Quantified Difference1.51 pKa units higher (less acidic)
ConditionsAqueous solution at 25°C

Dictates the specific pH thresholds required for biphasic extraction, washing, and purification workflows during scale-up.

Thermal Stability for Melt Processing

The crystal lattice of isovanillin results in a melting point of 113–116 °C, which is substantially higher than the 81–83 °C melting range of vanillin, [1]. This elevated thermal threshold prevents premature melting and degradation during higher-temperature manufacturing processes.

Evidence DimensionMelting Point
Target Compound DataIsovanillin: 113–116 °C
Comparator Or BaselineVanillin: 81–83 °C
Quantified Difference+32 °C higher melting point
ConditionsStandard atmospheric pressure

Enables the use of isovanillin in high-temperature solid-state blending, extrusion, and polymer additive formulations where vanillin would prematurely melt.

Regioselective Precursor Suitability for API Synthesis

In the synthesis of complex pharmaceuticals such as the EGFR inhibitor Gefitinib, isovanillin is the required starting material because its 3-hydroxy-4-methoxy orientation specifically directs subsequent nitration and functionalization to the correct positions . Using vanillin or other isomers leads to the wrong substitution pattern on the quinazoline core, rendering the final API inactive.

Evidence DimensionRegiochemical Yield for Target API Scaffolds
Target Compound DataIsovanillin: Yields correct 3-methoxy-4-hydroxy derived regioisomer
Comparator Or BaselineVanillin: Yields inactive 4-methoxy-3-hydroxy regioisomer
Quantified DifferenceObligate precursor vs. completely incompatible
ConditionsElectrophilic aromatic substitution (e.g., nitration) in API synthesis

Ensures the correct structural orientation for critical pharmaceutical intermediates, making it non-substitutable in specific drug manufacturing routes.

Volatility and Intermolecular Bonding

Unlike ortho-vanillin, which forms intramolecular hydrogen bonds that increase its volatility, isovanillin's functional group arrangement prevents intramolecular H-bonding, forcing stronger intermolecular interactions[1]. This structural difference results in a significantly lower vapor pressure for isovanillin, enhancing its retention in open systems.

Evidence DimensionVapor Pressure / Volatility
Target Compound DataIsovanillin: Lower vapor pressure (dominated by intermolecular H-bonds)
Comparator Or Baselineortho-Vanillin: Higher vapor pressure (dominated by intramolecular H-bonds)
Quantified DifferenceSignificantly reduced volatility in isovanillin
ConditionsSub-cooled liquid / solid state at ambient temperatures

Provides superior long-term stability and controlled release profiles in solid formulations and specialized matrices.

Synthesis of EGFR Tyrosine Kinase Inhibitors

Isovanillin is the definitive precursor for synthesizing the quinazoline core of Gefitinib and related anticancer agents. Its specific methoxy and hydroxy positioning guarantees the correct regioselectivity during the nitration and subsequent ring-forming steps, which is impossible to achieve with standard vanillin .

Alkaloid and Morphine Analog Manufacturing

In the total synthesis of tetrahydroisoquinoline alkaloids and morphine derivatives, the 3-hydroxy-4-methoxybenzaldehyde structure of isovanillin is required to construct the specific oxygenated patterns of the target A-rings. It provides the exact electronic directing effects needed for key cyclization steps [1].

High-Temperature Solid-State Formulations

Due to its elevated melting point (113–116 °C) compared to common isomers, isovanillin is selected for polymer additives, specialized coatings, and solid-state matrices that must withstand thermal processing or extrusion without premature melting or volatilization .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

LogP

0.97 (LogP)

Melting Point

114.0 °C

UNII

4A9N90H9X6

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 58 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 51 of 58 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

621-59-0

Wikipedia

Isovanillin

General Manufacturing Information

Benzaldehyde, 3-hydroxy-4-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

The Correlation between 2-Acetyl-1-pyrroline Content, Biological Compounds and Molecular Characterization to the Aroma Intensities of Thai Local Rice

Sompong Sansenya, Yanling Hua, Saowapa Chumanee
PMID: 29877224   DOI: 10.5650/jos.ess17238

Abstract

Aroma intensities of rice are correlated with the mixture of aroma compounds it contains. 2-acetyl-1-pyrroline (2AP) has been reported as a major aroma compound and as a characteristic compound in fragrant rice. In this study, Thai local cultivars were classified into fragrant and non-fragrant rice based on the 2AP content and molecular characterization. Local rice cultivars were also examined for their proline content and volatile compounds profile, which are important factors in determining aroma. The results suggested that 43 Thai local rice cultivars were classified into 25 fragrant rice cultivars and 18 non-fragrant cultivars. The type of fragrant rice cultivars included 16 non-colored and 9 colored rice cultivars, while the type of non-fragrant rice cultivars included 14 non-colored and 4 colored rice cultivars. The proline content of local rice cultivars was determined and showed no correlation with the 2AP content; however, the proline level appears to be associated with the environmental stress in the rice cultivation area. One hundred and forty volatile compounds were identified from local rice cultivars. Among the detected compounds, 18 volatile compounds, including hexanal 1-pentanol octanal (E)-2-heptenal 6-methyl-5-hepten-2-one 1-hexanol nonanal 2-butoxy-ethanol (E)-2-octenal 1-tetradecene 1-octen-3-ol decanal benzaldehyde (E)-2-nonenal 1-nonanol benzyl alcohol isovanillin and vanillin contributed to the aroma intensities of both fragrant and non-fragrant rice. Aroma compounds were more abundant in fragrant than in non-fragrant rice. Moreover, the levels of aroma compounds recorded in non-colored cultivars were higher than those in colored rice cultivars. In contrast, the 2AP content of colored rice cultivars was higher than that in non-colored rice cultivars. Our findings may assist rice breeding programs in producing a new aromatic genotype rice with high potential aroma intensities.


Understanding the cytotoxic effects of new isovanillin derivatives through phospholipid Langmuir monolayers

Ana C de Carvalho, Natália Girola, Carlos R de Figueiredo, André C Machado, Lívia S de Medeiros, Rafael C Guadagnin, Luciano Caseli, Thiago A M Veiga
PMID: 30380449   DOI: 10.1016/j.bioorg.2018.10.029

Abstract

Twenty-one isovanillin derivatives were prepared in order to evaluate their cytotoxic properties against the cancer cell lines B16F10-Nex2, HL-60, MCF-7, A2058 and HeLa. Among them, seven derivatives exhibited cytotoxic activity. We observed that for obtaining smaller IC
values and for increasing the index of selectivity, two structural features are very important when compared with isovanillin (1); a hydroxymethyl group at C-1 and the replacement of the hydroxyl group at C-3 by different alkyl groups. As the lipophilicity of the compounds was changed, we decided to investigate the interaction of the cytotoxic isovallinin derivatives on cell membrane models through Langmuir monolayers by employing the lipids DPPC (1,2-diplamitoyl-sn-glycero-3-phosphocoline) and DPPS (1,2-diplamitoyl-sn-glycero-3-phosphoserine). The structural changes on the scaffold of the compounds modulated the interaction with the phospholipids at the air-water interface. These results were very important to understand the biophysical aspects related to the interaction of the cytotoxic compounds with the cancer cell membranes.


[New facts about the molecular background of isovanilline-type sweeteners]

Noémi Kálmán, Erzsébet Magyarné-Jeszenszki, Tibor Kurtán, Sándor Antus
PMID: 24809163   DOI:

Abstract

As a continuation of our studies on the relationship between structure and sweet taste of isovanilline-type sweeteners, (3-hydroxy-4-methoxy)benzyl-benzoate (17) and -salicylate (17c), analogues of dihydrochalcone-type sweetener analogues of (+)-phyllodulcin [(+)-5] and CH-401 (14c) have been synthesized. Surprisingly, 17c has been found to be tastless, while 17e was slightly sweet. These observations could be explained by the current hypothesis on the receptor model for isovanilline-type sweet derivatives.


Isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group: valuable precursors to bioactive N-heterocycles

Balakrishna Dulla, Neelima D Tangellamudi, Sridhar Balasubramanian, Swapna Yellanki, Raghavender Medishetti, Rakesh Kumar Banote, Girish Hari Chaudhari, Pushkar Kulkarni, Javed Iqbal, Oliver Reiser, Manojit Pal
PMID: 24576957   DOI: 10.1039/c3ob42460j

Abstract

The intramolecular 1,3-dipolar cycloaddition of isovanillin derived N-aryl hydroxylamines possessing ortho-allylic dipolarophiles affords novel benzo analogues of tricyclic isoxazolidines that can be readily transformed into functionalized lactams, γ-aminoalcohols and oxazepines. The corresponding N-unsubstituted hydroxylamines give rise to tetrahydroisoquinolines. Anxiogenic properties of these compounds are tested in zebra fish.


Comparison of the Full-Length and 152~528 Truncate of Human Cyclic Nucleotide Phosphodiesterase 4B2 for the Characterization of Inhibitors

Xiang Zhang, Shu He, Xiaolei Hu, Jing Wu, Xinpeng Li, Fei Liao, Xiaolan Yang
PMID: 30843483   DOI: 10.2174/1386207322666190306142810

Abstract

Human full-length cyclic nucleotide phosphodiesterase isozyme 4B2 (hPDE4B2) as the target for screening and characterizing inhibitors suffers from low activity yield and the coexistence of two conformational states bearing different affinities for (R)-rolipram. Hence, the 152~528 truncate of hPDE4B2 existing only in the low-affinity conformation state for (R)-rolipram was compared against the full-length hPDE4B2 to characterize inhibitors.
With 6His-SUMO tag at the N-terminus, both the full-length hPDE 4B2 (SF-hPDE4B2) and the 152~528 truncate (ST-hPDE4B2) were expressed in Escherichia coli cells, purified through Ni-NTA column and compared for the characterization of inhibitors. The inhibition constants (Ki) of some synthesized rolipram analogues against both targets were determined with 96-well microplate through the coupled action of monophosphatase on AMP and spectrophotometric assay of phosphate with malachite green.
After affinity purification with Ni2+-NTA column, ST-hPDE4B2 showed about 30-fold higher specific activity and 100-fold higher activity yield than SF-hPDE4B2; Ki of (R)-rolipram on ST-hPDE4B2 was consistent with that on the low-affinity state of the untagged full-length hPDE4B2 expressed in insect cells. Of some representative rolipram analogues as inhibitors, a dual-logarithm model quantitatively described their monotonic association, and Ki from 0.010 mM to 8.5 mM against SF-hPDE4B2 was predicted from Ki against ST-hPDE4B2, supporting the discovery of consistent hits by the use of both targets with a pair of properly-set cutoffs.
ST-hPDE4B2 with much higher activity yield may be a favorable alternative target to characterize/screen rolipram analogues as hPDE4B inhibitors in high-throughput mode.


[Study on the chemical constituents from Fructus Toosendan (III)]

Min Chen, Fang Hu, Feng Li, Zhi Zhao, Ying Zhou
PMID: 22500422   DOI:

Abstract

To study the chemical constituents from Fructus Toosendan.
Isolation and identification were carried out by using various chromatography techniques and spectral methods.
Ten compounds were isolated and identified as n-Hentriacontane (I), Octacosyl alcohol (II), Stearic acid (III), Linoleic acid (IV), Isovanillin (V), Vanillin (VI), Vanillic acid (VII), Ohchinal (VIII), Succinic acid (IX) and Homoeriodictyol (X).
Compounds V, VII, IX, X are isolated from this genus and compounds I, II, III are obtained from this plant for the first time.


Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations

V Balachandran, K Parimala
PMID: 22542395   DOI: 10.1016/j.saa.2012.03.087

Abstract

This study is a comparative analysis of FT-IR and FT-Raman spectra of vanillin (3-methoxy-4-hydroxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The molecular structure, vibrational wavenumbers, infrared intensities, Raman scattering activities were calculated for both molecules using the B3LYP density functional theory (DFT) with the standard 6-311++G(∗∗) basis set. The computed values of frequencies are scaled using multiple scaling factors to yield good coherence with the observed values. The calculated harmonic vibrational frequencies are compared with experimental FT-IR and FT-Raman spectra. The geometrical parameters and total energies of vanillin and isovanillin were obtained for all the eight conformers (a-h) from DFT/B3LYP method with 6-311++G(∗∗) basis set. The computational results identified the most stable conformer of vanillin and isovanillin as in the "a" form. Non-linear properties such as electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) values of the investigated molecules have been computed using B3LYP quantum chemical calculation. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecules.


Pd(II)-mediated cyclization of o-allylbenzaldehydes in water: a novel synthesis of isocoumarins

Po-Yuan Chen, Keng-Shiang Huang, Chin-Chuan Tsai, Tzu-Pin Wang, Eng-Chi Wang
PMID: 22934626   DOI: 10.1021/ol302256y

Abstract

A novel, concise and efficient synthesis of substituted isocoumarins is disclosed. o-Allylbenzaldehydes prepared from isovanillin were mediated by PdCl(2)-CuCl(2) in water to undergo a domino reaction sequence, including 6-exo-trig cyclization, the addition of water, the elimination of PdHCl, the isomerization of carbon-carbon double bond, the oxidation of hemiacetals with the elimination of PdHCl, and regeneration of PdCl(2)in situ to yield a series of new substituted isocoumarins in high yields, in one pot.


Arum Palaestinum with isovanillin, linolenic acid and β-sitosterol inhibits prostate cancer spheroids and reduces the growth rate of prostate tumors in mice

Caitlin Cole, Thomas Burgoyne, Annie Lee, Lisa Stehno-Bittel, Gene Zaid
PMID: 26243305   DOI: 10.1186/s12906-015-0774-5

Abstract

Arum palaestinum is a plant commonly found in the Middle East that is ingested as an herbal remedy to fight cancer. However, no studies have examined the direct effect of the plant/plant extract on tumor growth in an animal model.
Verified prostate cancer cells were plated as 3D spheroids to determine the effect of extract from boiled Arum Palaestinum Boiss roots. In addition, male NU/NU mice (8 weeks old) with xenograft tumors derived from the prostate cancer cell line were treated daily with 1000 mg/kg body weight gavage of the suspension GZ17. The tumor growth was measured repeatedly with calipers and the excised tumors were weighed at the termination of the 3 week study. Control mice (10 mice in each group) received vehicle in the same manner and volume.
The number of live prostate cancer cells declined in a dose/dependent manner with a 24 h exposure to the extract at doses of 0.015 to 6.25 mg/mL. A fortified version of the extract (referred to as GZ17) that contained higher levels of isovanillin, linolenic acid and β-sitosterol had a stronger effect on the cell death rate, shifting the percentage of dead cells from 30 % to 55 % at the highest dose while the vehicle control had no effect on cell numbers. When GZ17 was applied to non-cancer tissue, in this case, human islets, there was no cell death at doses that were toxic to treated cancer cells. Preliminary toxicity studies were conducted on rats using an up-down design, with no signs of toxic effect at the highest dose. NU/NU mice with xenograft prostate tumors treated with GZ17 had a dramatic inhibition of tumor progression, while tumors in the control group grew steadily through the 3 weeks. The rate of tumor volume increase was 73 mm(3)/day for the vehicle group and 24 mm(3)/day for the GZ17 treated mice. While there was a trend towards lower excised tumor weight at study termination in the GZ17 treatment group, there was no statistical difference.
Fortified Arum palaestinum Boiss caused a reduction in live cells within prostate cancer spheroids and blocked tumor growth in xenografted prostate tumors in mice without signs of toxicity.


Potent Antitumor Effects of a Combination of Three Nutraceutical Compounds

Vikalp Vishwakarma, Jacob New, Dhruv Kumar, Vusala Snyder, Levi Arnold, Emily Nissen, Qingting Hu, Nikki Cheng, David Miller, Ahia Rael Thomas, Yelizaveta Shnayder, Kiran Kakarala, Terance Ted Tsue, Douglas A Girod, Sufi Mary Thomas
PMID: 30111862   DOI: 10.1038/s41598-018-29683-1

Abstract

Head and neck squamous cell carcinoma (HNSCC) is associated with low survival, and the current aggressive therapies result in high morbidity. Nutraceuticals are dietary compounds with few side effects. However, limited antitumor efficacy has restricted their application for cancer therapy. Here, we examine combining nutraceuticals, establishing a combination therapy that is more potent than any singular component, and delineate the mechanism of action. Three formulations were tested: GZ17-S (combined plant extracts from Arum palaestinum, Peganum harmala and Curcuma longa); GZ17-05.00 (16 synthetic components of GZ17-S); and GZ17-6.02 (3 synthetic components of GZ17S; curcumin, harmine and isovanillin). We tested the formulations on HNSCC proliferation, migration, invasion, angiogenesis, macrophage viability and infiltration into the tumor and tumor apoptosis. GZ17-6.02, the most effective formulation, significantly reduced in vitro assessments of HNSCC progression. When combined with cisplatin, GZ17-6.02 enhanced anti-proliferative effects. Molecular signaling cascades inhibited by GZ17-6.02 include EGFR, ERK1/2, and AKT, and molecular docking analyses demonstrate GZ17-6.02 components bind at distinct binding sites. GZ17-6.02 significantly inhibited growth of HNSCC cell line, patient-derived xenografts, and murine syngeneic tumors in vivo (P < 0.001). We demonstrate GZ17-6.02 as a highly effective plant extract combination and pave the way for future clinical application in HNSCC.


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